molecular formula C9H11I B1597414 1-Iodo-3-phenylpropane CAS No. 4119-41-9

1-Iodo-3-phenylpropane

Cat. No.: B1597414
CAS No.: 4119-41-9
M. Wt: 246.09 g/mol
InChI Key: RGCKJSPKMTWLLX-UHFFFAOYSA-N
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Description

1-Iodo-3-phenylpropane, also known as 3-iodopropylbenzene, is an organic compound with the molecular formula C9H11I. It is a colorless to pale yellow liquid that is used in various chemical reactions and research applications. The compound consists of a benzene ring attached to a three-carbon chain, which is further bonded to an iodine atom.

Mechanism of Action

Target of Action

1-Iodo-3-phenylpropane, also known as 3-Iodopropylbenzene , is a chemical compound with the molecular formula C9H11I

Mode of Action

It is known that iodinated organic compounds like this compound can participate in various chemical reactions, such as electrophilic aromatic substitution . In this type of reaction, the electrophile (in this case, the iodine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Pharmacokinetics

The compound’s physical properties, such as its density of1.530 g/mL at 25 °C and its refractive index of n20/D 1.5820 , may influence its pharmacokinetic behavior.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its light sensitivity suggests that exposure to light could affect its stability and activity. Moreover, its solubility in chloroform and very slight solubility in methanol suggest that the solvent environment could also impact its action.

Comparison with Similar Compounds

1-Iodo-3-phenylpropane can be compared with other similar compounds, such as:

This compound stands out due to the high reactivity of the carbon-iodine bond, making it a valuable intermediate in various chemical reactions and research applications.

Properties

IUPAC Name

3-iodopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11I/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCKJSPKMTWLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194110
Record name Benzene, (3-iodopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4119-41-9
Record name Benzene, (3-iodopropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004119419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (3-iodopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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